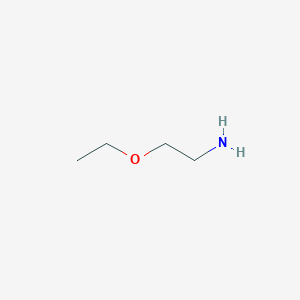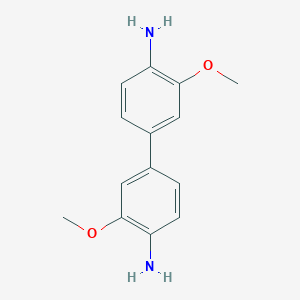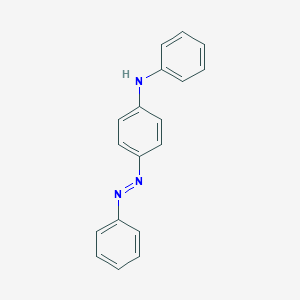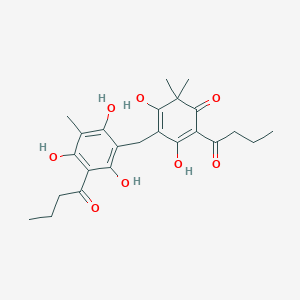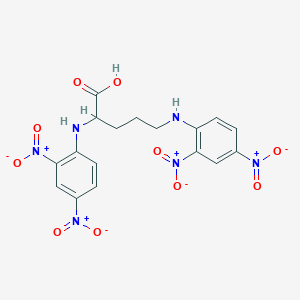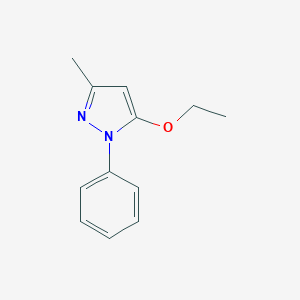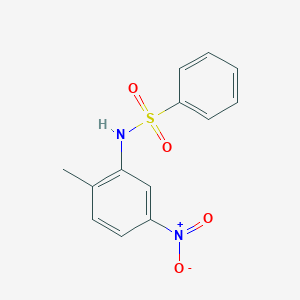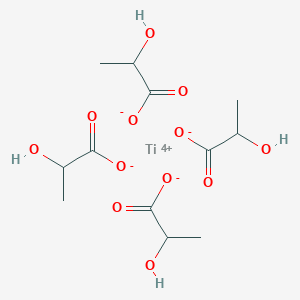
Titanium lactate
Übersicht
Beschreibung
Titanium lactate is a chemical compound that is commonly used in scientific research. It is a white, odorless powder that is soluble in water and alcohol. This compound is known for its ability to form stable complexes with various organic molecules, making it an important tool in the field of chemistry.
Wirkmechanismus
The mechanism of action of titanium lactate is not well understood. However, it is believed that it forms stable complexes with various organic molecules, which can alter their chemical and physical properties.
Biochemische Und Physiologische Effekte
Titanium lactate has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using titanium lactate in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound that can be stored for long periods of time. However, one limitation is that it can be difficult to work with, as it can form complexes with a wide range of organic molecules, which can make it difficult to isolate and purify specific compounds.
Zukünftige Richtungen
There are many potential future directions for research involving titanium lactate. For example, researchers could investigate its potential as a catalyst for various chemical reactions, or explore its potential as a stabilizer for various organic compounds. Additionally, researchers could investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Titanium lactate is commonly used in scientific research as a catalyst for various chemical reactions. It is also used as a stabilizer for various organic compounds, such as proteins and enzymes. Additionally, titanium lactate is used in the production of various materials, such as ceramics and glass.
Eigenschaften
CAS-Nummer |
14814-02-9 |
|---|---|
Produktname |
Titanium lactate |
Molekularformel |
C12H20O12Ti |
Molekulargewicht |
404.15 g/mol |
IUPAC-Name |
2-hydroxypropanoate;titanium(4+) |
InChI |
InChI=1S/4C3H6O3.Ti/c4*1-2(4)3(5)6;/h4*2,4H,1H3,(H,5,6);/q;;;;+4/p-4 |
InChI-Schlüssel |
AIFLGMNWQFPTAJ-UHFFFAOYSA-J |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ti+4] |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ti+4] |
Andere CAS-Nummern |
79533-80-5 14678-53-6 14814-02-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

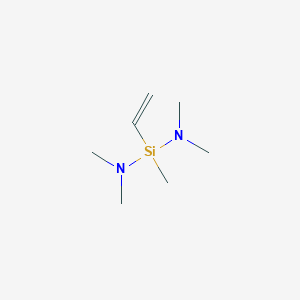
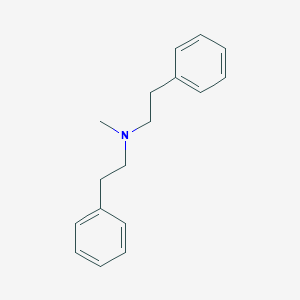
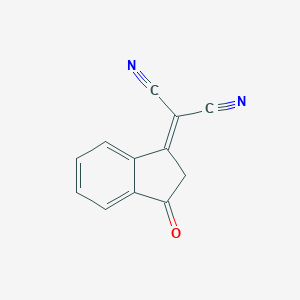
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
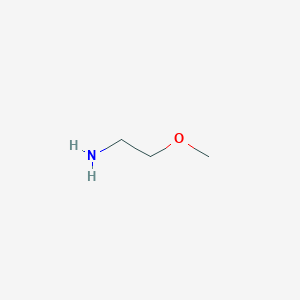
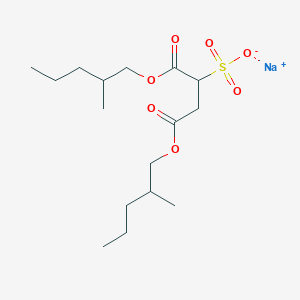
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
